molecular formula C13H8N2O2S2 B7685151 (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7685151
M. Wt: 288.3 g/mol
InChI Key: ZUKZRBGHIJOABG-UXBLZVDNSA-N
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Description

(5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a quinoline moiety and a thiazolidinone ring, which are linked through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-oxo-1H-quinoline-3-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline and thiazolidinone moieties, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge, where various nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to inhibit certain enzymes and pathways involved in disease processes. It is being explored as a candidate for drug development.

Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

    2-oxo-1H-quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

    2-sulfanylidene-1,3-thiazolidin-4-one: Another precursor used in the synthesis.

    Thiazolidinones: A class of compounds with similar structural features and potential biological activities.

Uniqueness: The uniqueness of (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combined quinoline and thiazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

IUPAC Name

(5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S2/c16-11-8(6-10-12(17)15-13(18)19-10)5-7-3-1-2-4-9(7)14-11/h1-6H,(H,14,16)(H,15,17,18)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZRBGHIJOABG-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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